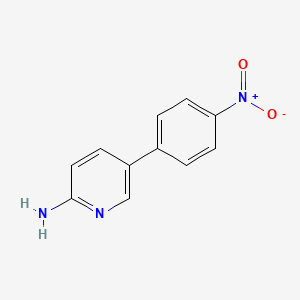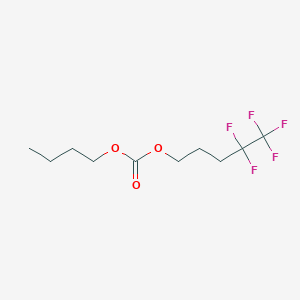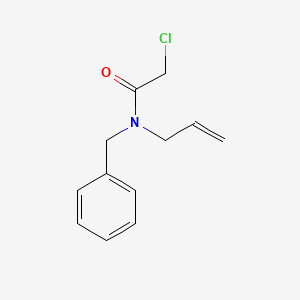
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- is an organic compound with a complex structure that includes a chloroacetamide group, a phenylmethyl group, and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- typically involves the reaction of 2-chloroacetamide with benzylamine and allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the final product meets the required purity standards. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Aplicaciones Científicas De Investigación
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The phenylmethyl and propenyl groups may also contribute to its overall biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)
- Acetamide, N-(2-phenylethyl)-
Uniqueness
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61357-28-6 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
N-benzyl-2-chloro-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H14ClNO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Clave InChI |
WWUFTVRCEVNZEF-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC1=CC=CC=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


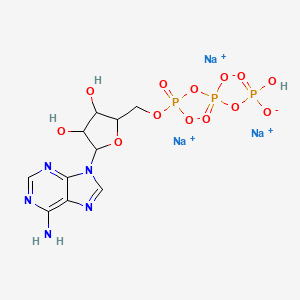
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


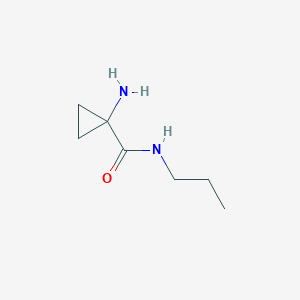
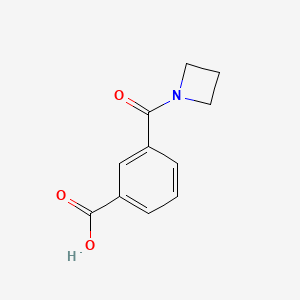




![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
